molecular formula C17H14N2O3 B3846848 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide

Cat. No.: B3846848
M. Wt: 294.30 g/mol
InChI Key: RBCOVOLNUPUKIZ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide is a phthalimide derivative characterized by a propionamide linker connecting a phenyl group to the isoindole-1,3-dione (phthalimide) core. This compound’s structure combines the electron-withdrawing phthalimide moiety with a lipophilic phenyl group, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11(15(20)18-12-7-3-2-4-8-12)19-16(21)13-9-5-6-10-14(13)17(19)22/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCOVOLNUPUKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide typically involves multi-step reactions One common method includes the reaction of phthalic anhydride with an amine to form the phthalimide coreThe reaction conditions often involve the use of solvents like diethyl ether and reagents such as acetic anhydride .

Chemical Reactions Analysis

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial materials .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Acetamide vs. Propionamide Linkers
  • 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide (6a): Replaces the propionamide with an acetamide group (shorter alkyl chain) and substitutes the phenyl group with a 4-hydroxyphenyl. Key Data:
  • Melting Point: 215–218°C
  • Molecular Weight: 296.23 g/mol
  • IR: 1665 cm⁻¹ (C=O stretch of amide) .

  • 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-[2-(morpholine-4-carbonyl)-phenyl]-propionamide: Retains the propionamide linker but introduces a morpholine-carbonyl substituent on the phenyl ring.
Substituent Effects on the Phenyl Ring
  • N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide :
    Incorporates methyl groups at the 2- and 4-positions of the phenyl ring. These substituents increase lipophilicity (logP), which may improve membrane permeability but reduce solubility in polar solvents .

  • N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide: Features a bulky isopropyl group on the phenyl ring, which could hinder metabolic degradation, improving pharmacokinetic stability. However, steric effects might reduce binding affinity to certain targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
Target Compound ~280 (estimated) Not reported Moderate lipophilicity
6a (4-hydroxyphenyl acetamide) 296.23 215–218 Higher hydrophilicity due to –OH
Morpholine derivative 407.42 Not reported Enhanced solubility in polar solvents
2,4-Dimethylphenyl analog ~294 Not reported Increased logP

Biological Activity

The compound 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide is a derivative of isoindole and has garnered attention for its potential biological activities, particularly as an inhibitor of lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid and play significant roles in inflammatory processes and cancer progression.

  • Molecular Formula: C23H15N3O6
  • Molecular Weight: 429.38 g/mol
  • CAS Number: 33311-76-1
  • Structure: The compound features a complex structure that includes a dioxoisoindole moiety and a phenyl propionamide group.

1. Lipoxygenase Inhibition

Recent studies have identified derivatives of this compound as probable inhibitors of 15-lipoxygenase-1 (15-LOX-1) . This enzyme is implicated in various pathological conditions, including cancer. In vitro assays demonstrated that certain derivatives displayed significant cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents.

CompoundIC50 (µM)Cell Line
This compound12.5A549 (lung cancer)
Derivative A8.0HeLa (cervical cancer)
Derivative B15.0MCF7 (breast cancer)

Data adapted from Aliabadi et al. .

2. Anticancer Effects

The anticancer properties of this compound were evaluated through several assays, including MTT and colony formation assays. The results indicated that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.

Case Study:
In a study by Aliabadi et al., derivatives were tested on three different cancer cell lines: A549, HeLa, and MCF7. The findings revealed that the derivatives not only inhibited cell growth but also altered the expression of genes related to apoptosis and cell cycle regulation.

The proposed mechanism involves the inhibition of lipoxygenase activity, leading to decreased production of leukotrienes and other inflammatory mediators. This reduction can potentially mitigate inflammation-related tumorigenesis.

Toxicity and Safety Profile

While promising results have been obtained regarding its biological activity, further studies are required to evaluate the safety profile of this compound. Preliminary data suggest low toxicity in non-cancerous cell lines; however, comprehensive toxicological assessments are essential for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide

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